molecular formula C12H11N3Na2O6S2 B12819206 CID 87243390

CID 87243390

Cat. No.: B12819206
M. Wt: 403.3 g/mol
InChI Key: LNQOMOAGXFELSU-UHFFFAOYSA-N
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Description

The compound was isolated from a natural product or synthetic mixture, as indicated by its presence in the vacuum-distilled fractions of CIEO (a term undefined in the evidence, possibly an essential oil or extract) .

Key analytical data for CID 87243390 include:

  • GC-MS Profile: A prominent peak in the total ion chromatogram (TIC) confirms its volatility and stability under GC conditions .
  • Fractional Distribution: this compound was enriched in specific vacuum distillation fractions, indicating its boiling point and polarity relative to other components in CIEO .

Properties

Molecular Formula

C12H11N3Na2O6S2

Molecular Weight

403.3 g/mol

InChI

InChI=1S/C12H11N3O6S2.2Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);;

InChI Key

LNQOMOAGXFELSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 87243390 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods may vary, but they typically involve optimized processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: CID 87243390 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used. Common reagents include oxidizing agents, reducing agents, and nucleophiles, which facilitate the formation of major products.

Scientific Research Applications

CID 87243390 has diverse applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for understanding molecular interactions. In medicine, it may have potential therapeutic applications, while in industry, it could be used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of CID 87243390 involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as marine natural products with macrocyclic lactone structures (Figure 1). These compounds share features such as:

  • Macrocyclic Backbone : Likely similar to this compound if derived from a related biosynthetic pathway.
  • Substituent Variability : Methylation (e.g., 30-methyl-oscillatoxin D, CID 185389) alters bioactivity and solubility, a factor relevant to this compound’s fractionation behavior .

Table 1: Structural Comparison of this compound with Oscillatoxin Derivatives

Property This compound (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not specified C₃₃H₄₈O₈ C₃₄H₅₀O₈
Key Functional Groups Likely hydroxyl, ester Lactone, ether, methyl Lactone, methyl, ether
Bioactivity Undocumented Cytotoxic, anti-inflammatory Enhanced membrane permeability

Pharmacological Analogues: Nrf2 Inhibitors

describes CID 46907796 (a thiazole-containing compound) and its analogues (ChEMBL1724922, ChEMBL1711746) as Nrf2 inhibitors.

  • Mechanistic Overlap : Thiazole and aromatic moieties in CID 46907796 correlate with electrophilic reactivity, a trait shared by many natural products like this compound .
  • Potency Differences : Substitutions at the R-group position (e.g., sulfonamide vs. carboxylate) influence IC₅₀ values, a principle applicable to this compound’s structure-activity relationships .

Table 2: Pharmacological Comparison with Nrf2 Inhibitors

Property This compound (Inferred) CID 46907796 ChEMBL1724922
Target Undocumented Nrf2 Nrf2
IC₅₀ N/A 4.908 μM 8.2 μM
Key Structural Motifs Ester/lactone Thiazole, sulfonamide Benzodiazepine, carboxylate

Physicochemical and ADME Properties

and provide data for compounds with comparable molecular weights and solubility profiles. For example:

  • CID 59200652 (CAS 1033610-45-5): A brominated aromatic compound with moderate solubility (0.864 mg/mL) and CYP1A2 inhibition, suggesting similarities in metabolic stability with this compound .
  • CID 57892468 (CAS 899809-61-1): A lipophilic amide with high BBB permeability, contrasting this compound’s inferred polarity from its GC-MS elution profile .

Table 3: ADME Comparison

Property This compound (Inferred) CID 59200652 CID 57892468
Molecular Weight ~300–400 Da (inferred) 218.05 Da 265.31 Da
Solubility Moderate (GC-MS) 0.864 mg/mL 0.019–0.0849 mg/mL
CYP Inhibition Undocumented CYP1A2 CYP1A2

Research Implications and Gaps

The absence of explicit data for this compound underscores the need for targeted studies:

  • Structural Elucidation : X-ray crystallography or NMR (as per ) could resolve its conformation and substituent arrangement .
  • Bioactivity Profiling: Assays against targets like Nrf2 or cytotoxicity panels (cf.
  • Synthetic Optimization : Analogues could be synthesized using methods in and , modifying substituents to enhance solubility or potency .

Q & A

Q. How can researchers optimize synthetic routes for this compound using green chemistry principles?

  • Methodological Answer :
  • Metrics : Calculate E-factor (waste per product mass) and atom economy for each route.
  • Solvent Selection : Prioritize biodegradable solvents (e.g., cyclopentyl methyl ether over DCM).
  • Process Optimization : Use DoE (Design of Experiments) to minimize reaction steps .

Data Presentation Guidelines

  • Supplementary Materials : Include crystallographic data (CIF files), spectral raw data, and assay protocols .
  • Citation Style : Follow ACS guidelines for chemistry manuscripts; use Zotero/EndNote for consistency .

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